molecular formula C6H12ClN B1378164 3-Aza-bicyclo[4.1.0]heptane hydrochloride CAS No. 1414958-74-9

3-Aza-bicyclo[4.1.0]heptane hydrochloride

Cat. No.: B1378164
CAS No.: 1414958-74-9
M. Wt: 133.62 g/mol
InChI Key: IBUKKQPSDDEJEY-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-Aza-bicyclo[4.1.0]heptane hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression profiles. Additionally, this compound can alter metabolic fluxes within the cell, impacting the overall metabolic state .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The precise molecular mechanisms can vary, but they often involve changes in the conformation or activity of the target biomolecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, as well as any long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic fluxes and the levels of specific metabolites. For example, it may inhibit certain enzymes, leading to an accumulation of upstream metabolites, or it may enhance the activity of other enzymes, promoting the conversion of substrates to products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could be localized to the nucleus, where it interacts with DNA or transcription factors, or to the mitochondria, where it affects metabolic processes. The precise localization can significantly impact the compound’s biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aza-bicyclo[4.1.0]heptane hydrochloride can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism and scope. Another approach involves the photocatalytic Minisci-like reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the reduction of spirocyclic oxetanyl nitriles suggests that this method could be adapted for larger-scale production .

Chemical Reactions Analysis

Scientific Research Applications

3-Aza-bicyclo[4.1.0]heptane hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is studied for its potential as a bioisostere, which can improve the performance of drug candidates by enhancing metabolic stability and lipophilicity . The compound’s unique structure also makes it valuable in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

3-Aza-bicyclo[4.1.0]heptane hydrochloride can be compared with other similar compounds, such as bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes . These compounds share similar structural features and are also used as bioisosteres in medicinal chemistry. this compound is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which can confer different reactivity and properties.

List of Similar Compounds:

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-7-4-6-3-5(1)6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUKKQPSDDEJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346742
Record name 3-Aza-bicyclo[4.1.0]heptane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-74-9
Record name 3-Aza-bicyclo[4.1.0]heptane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azabicyclo[4.1.0]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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